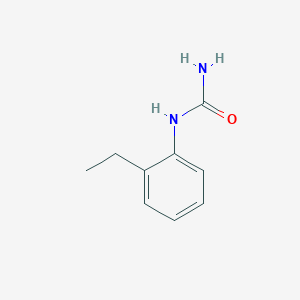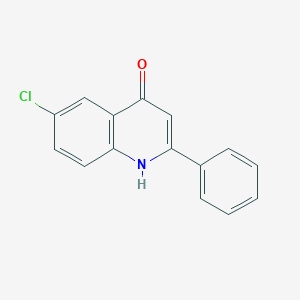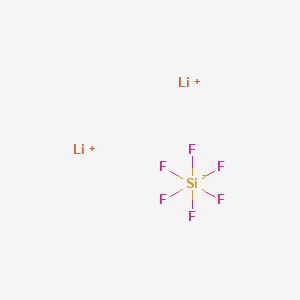
Hexafluorosilicate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hexafluorosilicate is an inorganic chemical compound with the chemical formula Li₂SiF₆. It is a white, odorless solid that is soluble in water and methanol. This compound is known for its use as an intermediate in the manufacture of pharmaceuticals and other chemical compounds .
Applications De Recherche Scientifique
Lithium hexafluorosilicate has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
- Biology: Employed in the preparation of reagents and intermediates for biological studies.
- Medicine: Utilized in the manufacture of pharmaceuticals.
- Industry: Plays a role in the production of lithium chloride from lithium-containing minerals by reacting with hexafluorosilicic acid .
Mécanisme D'action
Target of Action
Lithium hexafluorosilicate is an inorganic compound with the chemical formula Li2SiF6 . It is used as an intermediate in the manufacture of pharmaceuticals and other chemical compounds . .
Mode of Action
It can be obtained by reacting hexafluorosilicic acid with lithium hydroxide or lithium carbonate or by reacting silicon tetrafluoride with lithium fluoride . In certain conditions, silicon can chemically react with lithium hexafluorophosphate (LiPF6) to constantly generate lithium hexafluorosilicate (Li2SiF6) aggregates .
Biochemical Pathways
Lithium has been found to have a significant influence on various biochemical pathways related to affective and neurodegenerative disorders .
Pharmacokinetics
It is known to be soluble in water and methanol , which suggests it could be readily absorbed and distributed in the body.
Result of Action
It is known that when heated above 250 °C, it decomposes into lithium fluoride and silicon (IV) fluoride
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium hexafluorosilicate. For example, the compound’s stability can be affected by temperature, as it decomposes when heated above 250 °C . .
Analyse Biochimique
Biochemical Properties
Lithium, a component of lithium hexafluorosilicate, has been found to interact with various enzymes and proteins. For instance, lithium is known to inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which is inhibited by lithium . This inhibition can enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), a protein implicated in depression, bipolar disorder, and dementia .
Cellular Effects
The effects of lithium on cells are diverse and complex. For instance, studies of lithium-treated patients suggest that ingestion of this drug causes a diversity of hematological changes . The most consistent changes documented in the literature have been associated with an elevation of the white blood cell count .
Molecular Mechanism
Lithium’s biochemical action may be summarized by noting that it inhibits enzymes that have magnesium as a co-factor . One such enzyme, the lithium-sensitive enzyme GSK3B, inhibits signaling induced by BDNF . Thus, lithium would be expected to enhance the activity of BDNF .
Temporal Effects in Laboratory Settings
The effects of lithium on cells can change over time. For example, poor monitoring of lithium blood concentrations and complementary blood tests have been associated with inadequate systems for supporting recommended biochemical monitoring of patients prescribed lithium .
Dosage Effects in Animal Models
The effects of lithium were tested in zebrafish and mouse models of vanishing white matter . Lithium improved motor behavior in homozygous eif2b5 mutant zebrafish . In lithium-treated 2b4he2b5ho mutant mice, a paradoxical increase in some ISR transcripts was found .
Metabolic Pathways
Lithium has been found to interact with many proteins and other molecules in the brain, making it difficult for scientists to determine which of these interactions produce mood stabilization . Some of the hypothesized targets are an enzyme that produces inositol, a simple sugar involved in cell signaling, and an enzyme called GSK3 .
Transport and Distribution
Lithium is rapidly absorbed by the gastrointestinal tract . Blood levels peak after single oral doses of lithium between 2 to 4 hours . In particular, lithium is efficiently transported inside cells by Na+/H+ Exchangers (NHEs) of the SLC9 gene family, with rates and affinities comparable to Na, their physiological extracellular cation .
Subcellular Localization
It is known that lithium interacts with many proteins and other molecules in the brain, suggesting that it may have diverse effects on different subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium hexafluorosilicate can be synthesized through several methods:
Reaction of Hexafluorosilicic Acid with Lithium Hydroxide or Lithium Carbonate: [ \text{H}_2[\text{SiF}_6] + 2\text{LiOH} \rightarrow \text{Li}_2[\text{SiF}_6] + 2\text{H}_2\text{O} ]
Reaction of Silicon Tetrafluoride with Lithium Fluoride: [ \text{SiF}_4 + 2\text{LiF} \rightarrow \text{Li}_2[\text{SiF}_6] ]
Industrial Production Methods: In industrial settings, lithium hexafluorosilicate is often produced by reacting hexafluorosilicic acid with lithium hydroxide or lithium carbonate under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium hexafluorosilicate undergoes various chemical reactions, including:
Decomposition: When heated above 250°C, it decomposes into lithium fluoride and silicon (IV) fluoride.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium fluoride and silicic acid.
Common Reagents and Conditions:
Reagents: Hexafluorosilicic acid, lithium hydroxide, lithium carbonate, silicon tetrafluoride, lithium fluoride.
Conditions: Reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products:
- Lithium Fluoride (LiF)
- Silicon (IV) Fluoride (SiF₄)
Comparaison Avec Des Composés Similaires
- Lithium Hexafluorophosphate (LiPF₆)
- Lithium Perchlorate (LiClO₄)
- Lithium Tetrafluoroborate (LiBF₄)
- Lithium Hexafluoroarsenate (LiAsF₆)
Comparison:
- Lithium Hexafluorosilicate vs. Lithium Hexafluorophosphate: Both are used in lithium-ion batteries, but lithium hexafluorosilicate is known for its stability and ability to form aggregates, which can enhance battery performance .
- Lithium Hexafluorosilicate vs. Lithium Perchlorate: Lithium perchlorate is more commonly used as an electrolyte in batteries due to its high solubility and conductivity.
- Lithium Hexafluorosilicate vs. Lithium Tetrafluoroborate: Lithium tetrafluoroborate is another electrolyte used in batteries, but lithium hexafluorosilicate offers better stability in certain conditions.
- Lithium Hexafluorosilicate vs. Lithium Hexafluoroarsenate: Lithium hexafluoroarsenate is less commonly used due to its toxicity, whereas lithium hexafluorosilicate is considered safer for various applications .
Lithium hexafluorosilicate stands out due to its unique properties and applications, making it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
dilithium;hexafluorosilicon(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.2Li/c1-7(2,3,4,5)6;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDQCOGGZWIADS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].F[Si-2](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Li2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-95-4 |
Source


|
| Record name | Lithium hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
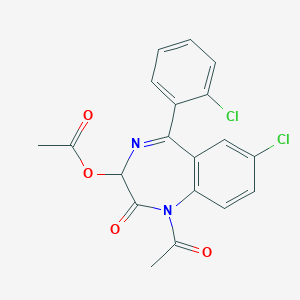
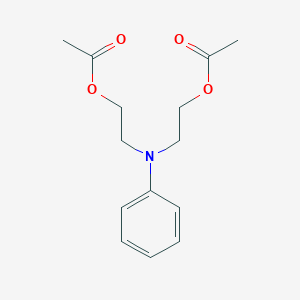
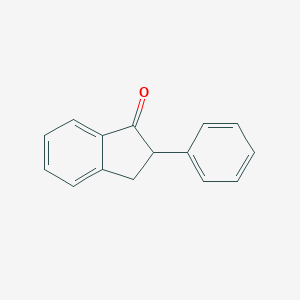
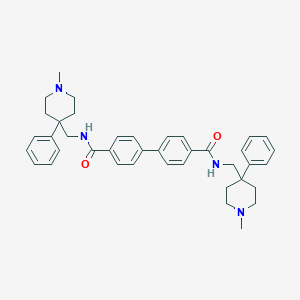
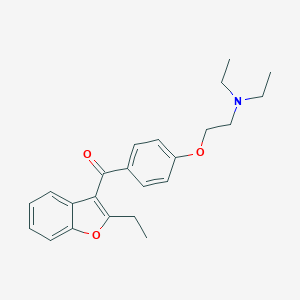
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
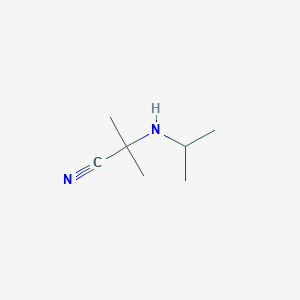

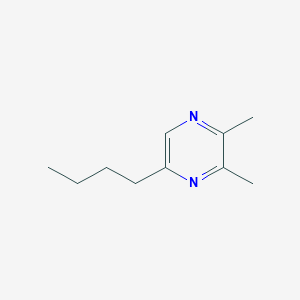
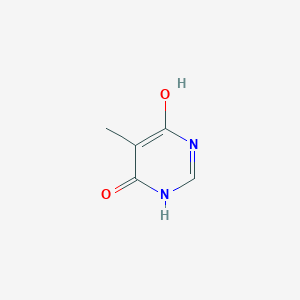
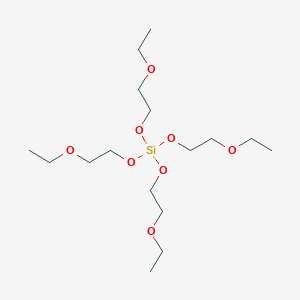
![2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate](/img/structure/B91936.png)
